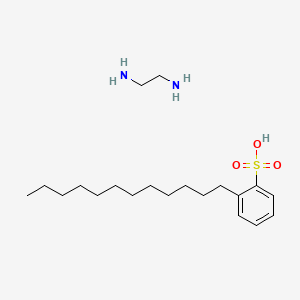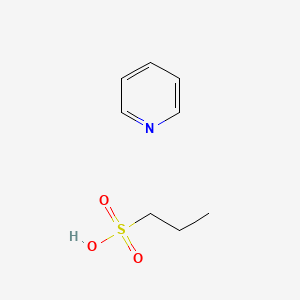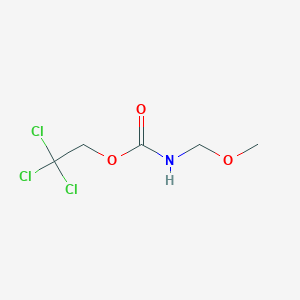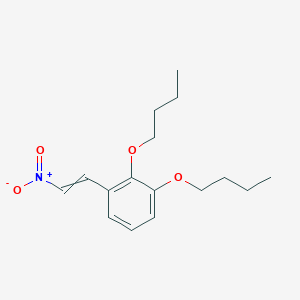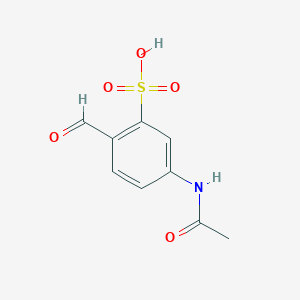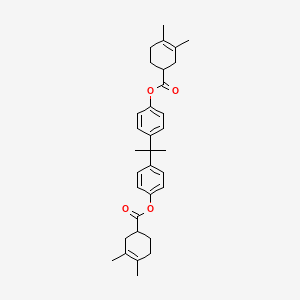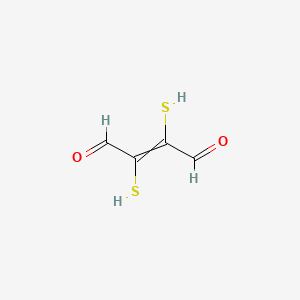
(4-Amino-3-nitro-phenyl)-(3-chloro-phenyl)-methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Amino-3-nitro-phenyl)-(3-chloro-phenyl)-methanone is an organic compound that features a complex structure with multiple functional groups, including an amino group, a nitro group, and a chloro-substituted phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-3-nitro-phenyl)-(3-chloro-phenyl)-methanone typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by a reduction step to introduce the amino group. The chloro-phenyl moiety can be introduced through a Friedel-Crafts acylation reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require efficient reaction conditions, cost-effective reagents, and robust purification techniques to ensure the compound meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
(4-Amino-3-nitro-phenyl)-(3-chloro-phenyl)-methanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields (4-Amino-3-amino-phenyl)-(3-chloro-phenyl)-methanone, while substitution of the chloro group can produce a variety of derivatives depending on the nucleophile.
科学的研究の応用
(4-Amino-3-nitro-phenyl)-(3-chloro-phenyl)-methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which (4-Amino-3-nitro-phenyl)-(3-chloro-phenyl)-methanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- (4-Amino-3-nitro-phenyl)-(3-bromo-phenyl)-methanone
- (4-Amino-3-nitro-phenyl)-(3-fluoro-phenyl)-methanone
- (4-Amino-3-nitro-phenyl)-(3-methyl-phenyl)-methanone
Uniqueness
(4-Amino-3-nitro-phenyl)-(3-chloro-phenyl)-methanone is unique due to the presence of the chloro group, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in designing compounds with specific properties for targeted applications.
特性
CAS番号 |
66938-61-2 |
|---|---|
分子式 |
C13H9ClN2O3 |
分子量 |
276.67 g/mol |
IUPAC名 |
(4-amino-3-nitrophenyl)-(3-chlorophenyl)methanone |
InChI |
InChI=1S/C13H9ClN2O3/c14-10-3-1-2-8(6-10)13(17)9-4-5-11(15)12(7-9)16(18)19/h1-7H,15H2 |
InChIキー |
SSLVPZCAZKCYMX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)C(=O)C2=CC(=C(C=C2)N)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




